3-Chloro-2-methylanisole

描述

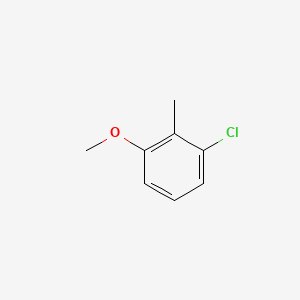

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-3-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVRGAWOEOKGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074599 | |

| Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3260-88-6 | |

| Record name | 1-Chloro-3-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-2-METHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B25BTP9CQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methylanisole: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Chloro-2-methylanisole, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the core chemical properties, established synthetic routes, spectroscopic signatures, and key applications of this compound. The narrative emphasizes the causality behind experimental choices and provides actionable insights grounded in established chemical principles.

Compound Identification and Core Properties

This compound, systematically named 1-chloro-3-methoxy-2-methylbenzene according to IUPAC nomenclature, is a halogenated aromatic ether.[1] Its unique substitution pattern—featuring a chloro, a methyl, and a methoxy group on a benzene ring—makes it a valuable building block in organic synthesis. The Chemical Abstracts Service (CAS) has assigned it the unique registry number 3260-88-6.[1][2]

The physical and chemical properties of a compound are foundational to its handling, reactivity, and application. This compound is a liquid at room temperature with a boiling point between 213-217 °C.[3][4] Its key identifiers and physicochemical properties are summarized in Table 1.

Table 1: Core Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-chloro-3-methoxy-2-methylbenzene | [1] |

| Synonyms | 2-Chloro-6-methoxytoluene | [1][5] |

| CAS Number | 3260-88-6 | [1][2] |

| Molecular Formula | C₈H₉ClO | [2][5] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 213-217 °C (lit.) | [4] |

| Density | 1.16 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.42 (lit.) | |

| InChI Key | LTVRGAWOEOKGJZ-UHFFFAOYSA-N | [1] |

Strategic Synthesis Methodologies

The synthesis of this compound can be approached through several distinct pathways. The choice of method is often dictated by the availability of starting materials, desired purity, and scalability. The two primary routes involve functionalization of a substituted aniline or direct chlorination of an anisole derivative.

Synthesis from 3-Chloro-2-methylaniline: The Diazotization Pathway

A robust and well-established method commences with 3-chloro-2-methylaniline (also known as 3-chloro-o-toluidine).[1] This multi-step process leverages the Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into a wide array of functional groups.

The process involves two key transformations:

-

Diazotization: The primary amine of 3-chloro-2-methylaniline is converted into a diazonium salt using a diazotizing agent, typically sodium nitrite in a strong acid like hydrochloric acid, at low temperatures (0-5°C) to ensure the stability of the diazonium intermediate.[1]

-

Hydrolysis and Methylation: The resulting diazonium salt is subsequently hydrolyzed in situ to form the corresponding phenol, 3-chloro-2-methylphenol. This intermediate is then methylated using an electrophilic methyl source, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield the final this compound product.[1]

The causality for the low-temperature condition in the diazotization step is critical; aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, often explosively, leading to side reactions and significantly reduced yields.

Caption: Synthesis workflow via the diazotization of 3-chloro-2-methylaniline.

Direct Chlorination of 2-Methylanisole: A Regioselectivity Challenge

An alternative approach is the direct electrophilic aromatic substitution (EAS) on 2-methylanisole.[1] This route is more atom-economical but presents a significant challenge in controlling regioselectivity. The benzene ring in 2-methylanisole is activated by two ortho, para-directing groups: the strongly activating methoxy group (-OCH₃) and the weakly activating methyl group (-CH₃).[1]

The directing effects of these two groups are as follows:

-

Methoxy group (at C1): Directs incoming electrophiles to positions 2 (occupied), 4, and 6.

-

Methyl group (at C2): Directs incoming electrophiles to positions 3, 5, and 6.

The desired product, this compound, results from substitution at the C3 position. However, substitution is also strongly favored at the C4 and C6 positions due to the powerful directing effect of the methoxy group.[1] Steric hindrance from the adjacent methyl group at C2 somewhat disfavors substitution at C3.[1] Consequently, direct chlorination with agents like chlorine gas or sulfuryl chloride often yields a mixture of isomers, including 4-chloro-2-methylanisole and 6-chloro-2-methylanisole, necessitating careful optimization of catalysts and reaction conditions to favor the desired 3-chloro isomer.[1]

Caption: Regioselectivity challenges in the direct chlorination of 2-methylanisole.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound relies on a combination of modern analytical techniques. Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide unique structural information.

Mass Spectrometry (MS)

Mass spectrometry is instrumental for determining the molecular weight and confirming the presence of a chlorine atom. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak appears as a characteristic M⁺ and M+2 doublet.[1]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (C₈H₉³⁵ClO = 156 g/mol ).

-

Isotope Peak (M+2): A peak at two mass units higher (C₈H₉³⁷ClO = 158 g/mol ) with approximately one-third the intensity of the M⁺ peak.[1]

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision. Common fragmentation pathways under electron ionization (EI) include the loss of a methyl radical (•CH₃, M-15), a methoxy radical (•OCH₃, M-31), or a chlorine atom (•Cl, M-35), providing further structural corroboration.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key absorption bands for this compound include:[1]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methoxy groups.

-

~1250 cm⁻¹ & ~1050-1000 cm⁻¹: Strong C-O-C asymmetric and symmetric stretching of the anisole group.

-

~800-600 cm⁻¹: C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural map of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will display complex splitting patterns due to the protons being in a substituted environment. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm, and the methyl group will be a singlet around 2.2-2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom in the molecule.[6] The chemical shifts will be influenced by the attached substituents, with the carbon attached to the oxygen of the methoxy group appearing significantly downfield.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay of its three substituents, making it a versatile intermediate.

Electrophilic Aromatic Substitution (EAS)

Further EAS reactions on this compound are directed by the existing groups. The methoxy and methyl groups are activating, while the chloro group is deactivating but ortho, para-directing. The combined effect makes the ring moderately reactive towards electrophiles, with substitution patterns being predictable based on steric and electronic factors. This allows for the controlled introduction of additional functional groups.[1]

Organometallic Chemistry

This compound can serve as an arene ligand in organometallic chemistry. For instance, it can coordinate to a manganese tricarbonyl cationic fragment, [Mn(CO)₃]⁺.[1] This coordination activates the aromatic ring, reversing its normal electronic character and making it susceptible to nucleophilic addition. This "umpolung" reactivity is a powerful tool for synthesizing highly functionalized molecules that are otherwise difficult to access.[1]

Applications in Drug Development and Agrochemicals

While not typically an active pharmaceutical ingredient itself, this compound is a valuable building block for more complex, biologically active molecules. The presence of chloro and methoxy groups is common in drug candidates, influencing properties like metabolic stability, binding affinity, and lipophilicity.[7]

The compound's true significance lies in its role as a key intermediate. For example, its precursor, 3-chloro-2-methylaniline, is a critical raw material for the synthesis of Quinclorac, a widely used quinolinecarboxylic acid herbicide effective for weed control in rice cultivation.[1][8] Given that this compound can be synthesized from this aniline, it is intrinsically linked to the agrochemical industry.[1] In the pharmaceutical sector, the chloro- and methyl-substituted aromatic scaffold allows for strategic modifications, particularly through cross-coupling reactions at the chlorine position, to build diverse molecular libraries for drug discovery.[1]

Safety, Handling, and Storage

This compound is classified as a Category 3 flammable liquid and vapor.[3][9] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[9] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing, should be worn.[3][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

-

Spills: In case of a spill, remove all sources of ignition and absorb the material with an inert absorbent.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][9]

As with any chemical, researchers should consult the full Safety Data Sheet (SDS) before use.[3][9]

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. capotchem.com [capotchem.com]

- 4. 3-chloro-2-methoxyanisole | 3260-88-6 [chemicalbook.com]

- 5. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-chloro-2-methoxyanisole(3260-88-6) 13C NMR spectrum [chemicalbook.com]

- 7. drughunter.com [drughunter.com]

- 8. innospk.com [innospk.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

3-Chloro-2-methylanisole structural formula and isomers

An In-Depth Technical Guide to 3-Chloro-2-methylanisole: Structure, Isomerism, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in various industrial and research applications. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's structural formula, the nuances of its positional isomers, validated synthetic methodologies, and analytical characterization techniques. By integrating field-proven insights with foundational chemical principles, this guide serves as an authoritative resource for understanding and utilizing this versatile molecule.

Introduction to this compound

This compound, systematically known as 1-chloro-3-methoxy-2-methylbenzene, is an aromatic organic compound whose significance lies primarily in its role as a versatile building block for more complex molecules.[1] Its unique substitution pattern—featuring a chloro, a methyl, and a methoxy group on a benzene ring—provides a scaffold with specific steric and electronic properties. These characteristics are leveraged in the synthesis of agrochemicals, pharmaceuticals, and specialty materials.[1][2] The compound is an intermediate in the production of pesticides and fertilizers and serves as a precursor in organometallic chemistry, for instance, in the synthesis of arene-manganese tricarbonyl complexes used in catalysis.[1]

Key Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | [3][4] |

| Molecular Weight | 156.61 g/mol | [3][4][5] |

| CAS Number | 3260-88-6 | [1][5] |

| Appearance | Clear, colorless liquid | [2][6] |

| Density | 1.16 g/mL at 25 °C | [7] |

| Boiling Point | 213-217 °C | [8] |

| Flash Point | 60 °C (140 °F) - closed cup | |

| Refractive Index | n20/D ~1.54 | [6] |

| InChI Key | LTVRGAWOEOKGJZ-UHFFFAOYSA-N | [3][9] |

| SMILES | COc1cccc(Cl)c1C | [7] |

Structural Elucidation and Isomerism

The precise arrangement of substituents on the aromatic ring is critical to the chemical identity and reactivity of this compound.

The Structural Formula of this compound

The structure consists of a benzene ring where the methyl (-CH₃) and methoxy (-OCH₃) groups are adjacent (in positions 2 and 1, respectively, or ortho), and the chlorine atom (-Cl) is at position 3, which is meta to the methoxy group.

References

- 1. This compound | 3260-88-6 | Benchchem [benchchem.com]

- 2. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound 90 3260-88-6 [sigmaaldrich.com]

- 6. B22203.14 [thermofisher.com]

- 7. This compound [stenutz.eu]

- 8. 3-chloro-2-methoxyanisole | 3260-88-6 [chemicalbook.com]

- 9. PubChemLite - this compound (C8H9ClO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 3-Chloro-2-methylanisole

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-methylanisole (CAS No. 3260-88-6), a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's core identifiers, physicochemical properties, established synthetic pathways with detailed experimental protocols, key chemical reactions, and its applications. The guide emphasizes the mechanistic rationale behind synthetic strategies and adheres to the highest standards of scientific integrity, supported by authoritative references.

Compound Identification and Core Descriptors

Precise identification is paramount for regulatory compliance, safety, and reproducibility in research. This compound is systematically identified by several internationally recognized nomenclature and numbering systems.

The IUPAC name, 1-chloro-3-methoxy-2-methylbenzene, unambiguously defines the substitution pattern on the benzene ring.[1][2] However, it is commonly referred to by its trivial name, this compound, in commercial and laboratory settings. The Chemical Abstracts Service (CAS) has assigned the unique registry number 3260-88-6 to this compound, which is the most reliable identifier for database searches and procurement.[1][3][4][5]

A summary of its primary identifiers is presented in Table 1.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 3260-88-6 | [1][3][5] |

| IUPAC Name | 1-chloro-3-methoxy-2-methylbenzene | [1][2] |

| Synonyms | 2-Chloro-6-methoxytoluene, 2-Methyl-3-chloroanisole | [1][2][6] |

| Molecular Formula | C₈H₉ClO | [1][2][4][5][7] |

| Molecular Weight | 156.61 g/mol | [1][2][3][4][7] |

| InChI | InChI=1S/C8H9ClO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | [1][3][7] |

| InChIKey | LTVRGAWOEOKGJZ-UHFFFAOYSA-N | [1][3][7][8] |

| Canonical SMILES | CC1=C(C=CC=C1Cl)OC | [1][7][8][9] |

| EC Number | 221-862-6 | [3] |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of this compound is critical for its handling, storage, and application in chemical synthesis, dictating choices of solvents, reaction temperatures, and purification methods. The compound exists as a liquid at room temperature.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Melting Point | -3 °C | [6][8] | |

| Boiling Point | 213-217 °C | at 1 atm (lit.) | [3][6] |

| Density | 1.16 g/mL | at 25 °C (lit.) | [3][8] |

| Refractive Index (n_D) | 1.42 | at 20 °C (lit.) | [3] |

| Flash Point | 60 °C (140 °F) | closed cup | [3][6] |

Synthesis Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability. This section details the most prevalent methods, offering both step-by-step protocols and an expert analysis of the underlying chemical principles.

Route 1: From 3-Chloro-2-methylaniline via Diazotization

This well-established, multi-step route begins with 3-chloro-2-methylaniline (also known as 3-chloro-o-toluidine).[1] It leverages the Sandmeyer-type reaction chemistry, where an amino group is converted into a versatile diazonium salt, which is subsequently displaced to yield a phenol. The final step involves etherification to produce the target anisole.

Causality and Experimental Choices:

-

Diazotization: The reaction is conducted at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose violently at higher temperatures.[1] Sodium nitrite is the standard diazotizing agent, and a strong acid like HCl is required to generate the necessary nitrous acid (HNO₂) in situ.

-

Hydrolysis: The diazonium salt is carefully heated in an aqueous acidic solution to hydrolyze it to the corresponding phenol, 3-chloro-2-methylphenol. This step involves the nucleophilic attack of water on the diazonium salt, releasing nitrogen gas.

-

Williamson Ether Synthesis: The final methylation of the phenolic hydroxyl group is a classic Williamson ether synthesis. A strong base (e.g., NaOH or K₂CO₃) is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. Dimethyl sulfate is an efficient and common methylating agent for this transformation.

Caption: Workflow for the synthesis of this compound from 3-chloro-2-methylaniline.

Experimental Protocol: Synthesis of this compound from 3-Chloro-2-methylaniline

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-chloro-2-methylaniline (1.0 eq) in 3M hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

-

Hydrolysis: Slowly add the diazonium salt solution to a flask containing boiling 1M sulfuric acid. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, continue heating under reflux for 1 hour to ensure complete hydrolysis.

-

Extraction: Cool the reaction mixture to room temperature. Extract the product, 3-chloro-2-methylphenol, with diethyl ether (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Methylation: Dissolve the crude 3-chloro-2-methylphenol in methanol. Add potassium carbonate (2.0 eq) followed by the dropwise addition of dimethyl sulfate (1.2 eq). Heat the mixture to reflux for 4-6 hours.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation to yield pure this compound.

Route 2: Electrophilic Chlorination of 2-Methylanisole

A more direct approach involves the electrophilic aromatic substitution of 2-methylanisole.[1] However, this route presents a significant challenge in regioselectivity. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators. The methoxy group is a stronger activator than the methyl group.

Causality and Mechanistic Considerations:

-

Directing Effects: The methoxy group at C1 directs incoming electrophiles to positions 2, 4, and 6. The methyl group at C2 directs to positions 3, 5, and 6. Position 2 is blocked. The strong activation and directing effect of the methoxy group favor substitution at C4 and C6. The methyl group directs to C3 and C5.

-

Product Mixture: Consequently, the direct chlorination of 2-methylanisole typically yields a mixture of isomers, including the desired this compound, along with 5-chloro-2-methylanisole and potentially other isomers.[1] Separating these isomers can be challenging and may require careful fractional distillation or chromatography.

-

Chlorinating Agent: Mild chlorinating agents like N-chlorosuccinimide (NCS) with a catalyst or sulfuryl chloride (SO₂Cl₂) are often used to control the reaction and prevent over-chlorination.

Caption: Direct chlorination of 2-methylanisole leading to a mixture of products.

Experimental Protocol: Electrophilic Chlorination of 2-Methylanisole

-

Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-methylanisole (1.0 eq) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Chlorination: Cool the solution to 0 °C. Add sulfuryl chloride (SO₂Cl₂) (1.0 eq) dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the reaction progress by TLC or GC-MS to observe the formation of products and consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting isomeric mixture must be separated by fractional distillation under reduced pressure or by preparative column chromatography.

Applications in Research and Development

This compound serves as a valuable building block and intermediate in several areas of chemical science, primarily due to the specific arrangement of its functional groups which allow for diverse chemical transformations.

-

Pharmaceutical and Agrochemical Synthesis: The primary application of this compound is as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] The chloro- and methoxy-substituted toluene scaffold is a common feature in many biologically active compounds. The chlorine atom, in particular, can be used as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.[1] Its precursor, 3-chloro-2-methylaniline, is a key intermediate for herbicides like Quinclorac and in the synthesis of dyes.[7][8]

-

Organometallic Chemistry: this compound is used in the preparation of arene-manganese tricarbonyl complexes.[1] These types of organometallic complexes are studied for their catalytic properties and as reagents in organic synthesis.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety. It is classified as a flammable liquid and vapor.

Table 3: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Flammable Liquids |

| Warning | H226: Flammable liquid and vapor | [2][3] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors. Use explosion-proof electrical equipment.[10]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][3][10]

-

Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[10] Take precautionary measures against static discharge.[10] Avoid contact with skin and eyes.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials and sources of ignition.

First Aid Measures:

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][10]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][10]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][10]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2][10]

References

- 1. benchchem.com [benchchem.com]

- 2. capotchem.com [capotchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Data for 3-Chloro-2-methylanisole: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-2-methylanisole (CAS No. 3260-88-6), a key intermediate in various chemical syntheses.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and experimental methodologies.

Introduction to this compound

This compound, systematically named 1-chloro-3-methoxy-2-methylbenzene, is an aromatic organic compound with the molecular formula C₈H₉ClO.[1][3] Its structure, featuring a benzene ring substituted with a chlorine atom, a methyl group, and a methoxy group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification, purity assessment, and for predicting its behavior in chemical reactions. This guide will delve into the structural elucidation of this molecule through the synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for the aromatic protons, the methoxy protons, and the methyl protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹H NMR Data and Interpretation

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | ~7.04 | d | 1H |

| H-5 | ~6.95 | t | 1H |

| H-6 | ~6.69 | d | 1H |

| -OCH₃ | 3.78 | s | 3H |

| -CH₃ | 2.26 | s | 3H |

Table 1: ¹H NMR Data for this compound in CDCl₃.[4][5]

The aromatic region of the spectrum displays three distinct signals corresponding to the three protons on the benzene ring. The downfield shift of these protons is characteristic of their aromatic nature. The proton at the 5-position (H-5) appears as a triplet due to coupling with its two neighboring protons (H-4 and H-6). The protons at the 4 and 6-positions (H-4 and H-6) each appear as a doublet, as they are coupled to the H-5 proton. The methoxy group (-OCH₃) gives rise to a sharp singlet at approximately 3.78 ppm, and the methyl group (-CH₃) also appears as a singlet around 2.26 ppm, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

¹³C NMR Data and Interpretation

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-Cl) | ~155 |

| C-3 (C-OCH₃) | ~134 |

| C-2 (C-CH₃) | ~127 |

| Aromatic CH | ~125, ~121, ~112 |

| -OCH₃ | ~56 |

| -CH₃ | ~16 |

Table 2: Predicted ¹³C NMR Data for this compound.

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the electronegative chlorine and oxygen atoms (C-1 and C-3) are deshielded and appear at the downfield end of the spectrum. The carbon of the methyl group is the most shielded and appears at the highest field. The remaining aromatic carbons appear in the intermediate region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy (Neat Liquid)

-

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

FT-IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (-CH₃, -OCH₃) |

| 1600-1450 | Aromatic C=C Stretch |

| ~1250 | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) |

| ~1040 | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) |

| ~780 | C-H Out-of-plane Bending |

| ~710 | C-Cl Stretch |

Table 3: Characteristic IR Absorption Bands for this compound.[1]

The IR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of its functional groups. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxy groups appear just below 3000 cm⁻¹.[1] The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to bands in the 1600-1450 cm⁻¹ region.[1] The strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether linkage, respectively.[1] The presence of the chlorine atom is indicated by a C-Cl stretching vibration, typically found in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for this purpose.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and fragment ions.

-

Mass Analysis: The ions are accelerated and separated in a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

EI-MS Data and Interpretation

| m/z | Proposed Fragment |

| 158 | [M+2]⁺ (containing ³⁷Cl) |

| 156 | Molecular Ion [M]⁺ (containing ³⁵Cl) |

| 141 | [M - CH₃]⁺ |

| 121 | [M - Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Table 4: Key Fragments in the Mass Spectrum of this compound.[4][5]

The mass spectrum of this compound is expected to show a prominent molecular ion peak due to the stability of the aromatic ring.[1] A key feature will be the isotopic pattern resulting from the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which have a natural abundance ratio of approximately 3:1.[1] This leads to two molecular ion peaks at m/z 156 ([C₈H₉³⁵ClO]⁺) and m/z 158 ([C₈H₉³⁷ClO]⁺), with the latter having about one-third the intensity of the former.[1]

Common fragmentation pathways include the loss of a methyl radical (-CH₃) from the molecular ion to give a fragment at m/z 141, and the loss of a chlorine radical (-Cl) to produce a fragment at m/z 121. Further fragmentation can lead to the formation of the stable tropylium ion at m/z 91 and the phenyl cation at m/z 77.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides information on the molecular weight and fragmentation patterns. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this compound, ensuring its accurate identification and facilitating its use in further research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-chloro-2-methoxyanisole(3260-88-6) 13C NMR spectrum [chemicalbook.com]

- 5. 3-chloro-2-methoxyanisole(3260-88-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-2-methylanisole for Researchers and Drug Development Professionals

Introduction: The Significance of 3-Chloro-2-methylanisole in Modern Synthesis

This compound (CAS No. 3260-88-6) is a substituted aromatic compound with growing importance as a versatile building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its unique substitution pattern, featuring a chloro, a methyl, and a methoxy group on the benzene ring, provides a handle for a variety of chemical transformations. The methoxy group activates the ring towards electrophilic substitution, while the chloro and methyl groups introduce steric and electronic biases that can be exploited for regioselective reactions.[1]

Understanding the physicochemical properties of this compound is paramount for its effective use in drug discovery and development. Solubility and stability are not merely physical constants; they are critical parameters that influence reaction kinetics, purification strategies, formulation development, and the overall safety and efficacy of the final product. This guide provides a comprehensive overview of the known characteristics of this compound and, more importantly, outlines detailed protocols for determining its solubility and stability profiles in a laboratory setting. While specific quantitative data for this compound is not extensively available in public literature, this guide will equip researchers with the necessary tools and methodologies to generate this crucial data.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on more complex solubility and stability studies.

| Property | Value | Source(s) |

| CAS Number | 3260-88-6 | [2][3][4][5] |

| Molecular Formula | C₈H₉ClO | [3][5][6] |

| Molecular Weight | 156.61 g/mol | [2][3][5][6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 213-217 °C | [2][7] |

| Density | 1.16 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.42 | [2] |

Solubility Profile: A Critical Parameter for Application

The solubility of this compound in various solvents dictates its utility in different applications, from synthetic reactions to formulation. While specific quantitative solubility data is sparse, its chemical structure—a substituted benzene ring—suggests it is likely to be soluble in many organic solvents and have limited solubility in water.

Anticipated Solubility Behavior

Based on the principle of "like dissolves like," this compound, a relatively nonpolar molecule, is expected to be soluble in common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane), and polar aprotic solvents (acetone, DMSO). Its aqueous solubility is expected to be low. The methoxy group may provide some slight polarity, but the overall hydrophobic nature of the chlorinated aromatic ring will dominate.

Experimental Protocol for Determining Solubility

The following protocol outlines a robust method for quantitatively determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in selected organic and aqueous solvents at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., methanol, ethanol, acetone, dichloromethane, DMSO, purified water)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Syringe filters (0.45 µm, compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC-UV or GC-MS method.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validation: The protocol's integrity is maintained by ensuring the presence of excess solid at the end of the equilibration period, validating the analytical method for linearity, accuracy, and precision, and running replicates to ensure the reproducibility of the results.

Stability Profile: Ensuring Chemical Integrity

The stability of this compound under various stress conditions is a critical determinant of its shelf-life, handling requirements, and degradation pathways. While it is reported to be stable under recommended storage conditions, a comprehensive understanding requires forced degradation studies.[7] These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[7] The goal is to induce degradation to a level of 5-20%, which allows for the identification of degradation products and the development of analytical methods to detect them.[8]

Experimental Workflow for Forced Degradation Studies

References

- 1. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils [pubmed.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. scbt.com [scbt.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ijrpp.com [ijrpp.com]

Synthesis of 3-Chloro-2-methylanisole from 2-Methylphenol Derivatives: A Strategic Guide to Regiocontrolled Aromatic Functionalization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylanisole (CAS No. 3260-88-6) is a key substituted aromatic intermediate whose structural motif is integral to the development of various fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its synthesis, however, presents a significant regiochemical challenge due to the competing directing effects of the hydroxyl/methoxy and methyl substituents on the aromatic ring. This technical guide provides a comprehensive analysis of the primary synthetic pathways originating from 2-methylphenol (o-cresol) and its derivatives. We will dissect two main strategies: (A) initial chlorination of 2-methylphenol followed by O-methylation, and (B) initial O-methylation followed by chlorination of the resulting 2-methylanisole. Emphasis is placed on the causality behind experimental choices, particularly in achieving the desired 1,2,3-substitution pattern. This guide details field-proven protocols, explores the mechanistic underpinnings of key transformations like the Sandmeyer reaction and Williamson ether synthesis, and introduces advanced methods such as directed ortho-metalation to overcome inherent selectivity issues.

Strategic Overview: Navigating the Regiochemical Landscape

The synthesis of this compound from 2-methylphenol requires the sequential introduction of a chloro group and a methyl ether. The order of these steps is critical and defines the two primary synthetic routes. The core challenge lies in controlling the position of electrophilic chlorination on a benzene ring activated by two ortho, para-directing groups (-OH and -CH₃, or -OCH₃ and -CH₃).

-

Route A focuses on chlorinating the highly activated 2-methylphenol ring first. This approach must overcome the strong tendency for chlorination to occur at the positions para (position 4) or ortho (position 6) to the powerful hydroxyl directing group.

-

Route B involves protecting the hydroxyl group via methylation to form 2-methylanisole before attempting chlorination. Here, the challenge shifts to directing the chlorine atom to the position ortho to the methyl group but meta to the more powerful methoxy directing group, a feat that defies the standard rules of electrophilic aromatic substitution.

A third, highly practical approach circumvents the direct chlorination challenge by starting from a precursor where the chlorine is already in place, namely 3-chloro-2-methylaniline, and converting the amino group to a hydroxyl group via a Sandmeyer reaction.

Figure 1: Primary synthetic pathways to this compound.

Pathway A: Chlorination of 2-Methylphenol and Subsequent Methylation

This route appears direct but is complicated by the challenge of regiocontrol in the initial chlorination step.

Step 1A: Synthesis of the 3-Chloro-2-methylphenol Intermediate

Direct electrophilic chlorination of 2-methylphenol with common reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas typically yields the 4-chloro and 6-chloro isomers as major products, as predicted by frontier molecular orbital theory.[3][4] Achieving the desired 3-chloro substitution requires a more nuanced and controlled approach.

Option 1: Catalyst-Controlled Electrophilic Chlorination (Advanced Method)

Modern synthetic chemistry has made strides in overcoming innate substrate selectivity through catalysis.[5][6] For the ortho-chlorination of phenols, Lewis basic catalysts have shown significant promise.[7][8] For instance, Nagasawa's bis-thiourea catalyst and Yeung's selenoether catalysts have been shown to overcome the inherent para-selectivity of phenol chlorination.[5][7] These catalysts are believed to operate by forming a complex with the chlorinating agent (e.g., N-chlorosuccinimide, NCS), creating a sterically demanding electrophile that is delivered preferentially to the less-hindered ortho position of the phenol. While highly effective, the development and application of these catalysts may require specialized laboratory capabilities.

Option 2: The Sandmeyer Reaction (Field-Proven, Reliable Method)

A more robust and widely documented route to 3-chloro-2-methylphenol involves starting from 3-chloro-2-methylaniline.[9][10][11] This multi-step sequence offers unambiguous regiochemical control. The transformation relies on the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into a wide variety of functional groups via a diazonium salt intermediate.[12][13][14][15]

Figure 2: Simplified workflow of the Sandmeyer reaction for phenol synthesis.

The process involves two key stages:

-

Diazotization: The primary aromatic amine is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[9]

-

Hydrolysis: The resulting diazonium salt is then hydrolyzed, often by heating the aqueous acidic solution, to replace the diazonium group with a hydroxyl group, yielding the target phenol.[9][10][11]

Experimental Protocol: Synthesis of 3-Chloro-2-methylphenol via Sandmeyer Reaction [11][16]

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a 20-25% aqueous sulfuric acid solution.

-

Amine Dissolution: While stirring, heat the acid solution to approximately 70 °C. Add 3-chloro-2-methylaniline (1.0 eq) portion-wise, maintaining the temperature until all the amine has dissolved to form its salt.

-

Diazotization: Cool the resulting solution to 0-5 °C in an ice-salt bath. A fine suspension of the amine salt may form. Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this NaNO₂ solution dropwise to the stirred amine suspension, ensuring the temperature does not exceed 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

Hydrolysis: Gently heat the reaction mixture. The decomposition of the diazonium salt will begin, evidenced by the evolution of nitrogen gas. Heat the solution to a boil and maintain reflux for 1-2 hours until gas evolution ceases completely.

-

Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloro-2-methylphenol.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization.

Step 2A: O-Methylation of 3-Chloro-2-methylphenol

This transformation is reliably achieved via the Williamson ether synthesis , an Sₙ2 reaction between a phenoxide ion and a methylating agent.[17][18][19]

Mechanism: The reaction proceeds in two stages. First, a base deprotonates the acidic phenolic hydroxyl group to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic methyl group of the methylating agent, displacing a leaving group to form the anisole product.[18]

Figure 3: Mechanism of the Williamson ether synthesis for anisole formation.

Choice of Reagents: The selection of the base and methylating agent can impact yield, safety, and environmental footprint.

| Reagent Type | Examples | Characteristics & Causality |

| Base | K₂CO₃, NaOH, KOH | Potassium carbonate (K₂CO₃) is a commonly used mild base, suitable for generating the phenoxide without causing significant side reactions. Stronger bases like NaOH or KOH can also be used effectively.[9][17] |

| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄) | Highly reactive and cost-effective, leading to high yields. However, it is extremely toxic and a suspected carcinogen, requiring stringent handling precautions.[20] |

| Methyl Iodide (CH₃I) | A classic, effective reagent that proceeds via the same mechanism. It is also toxic and a volatile substance.[9] | |

| Dimethyl Carbonate (DMC) | A "green" methylating agent. It is less toxic than DMS and CH₃I, with methanol and CO₂ as byproducts. Reactions often require higher temperatures and pressures but offer a safer, more environmentally benign alternative.[21] |

Experimental Protocol: O-Methylation using Dimethyl Sulfate

-

Setup: To a solution of 3-chloro-2-methylphenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF, or ethanol) in a round-bottom flask, add anhydrous potassium carbonate (1.5-2.0 eq).

-

Addition: Stir the suspension vigorously. Add dimethyl sulfate (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting phenol is consumed (typically 4-8 hours).

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with dilute NaOH solution (to remove any unreacted phenol), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by vacuum distillation.

Pathway B: Methylation of 2-Methylphenol and Subsequent Chlorination

This route reverses the order of operations, creating a different set of regiochemical challenges.

Step 1B: Synthesis of 2-Methylanisole

The synthesis of 2-methylanisole (o-methylanisole, CAS No. 578-58-5) from 2-methylphenol is a straightforward Williamson ether synthesis.[22] The protocol is identical to that described in Section 2.2, simply substituting 2-methylphenol as the starting material.

Step 2B: Regioselective Chlorination of 2-Methylanisole

This step is the crux of Pathway B. The methoxy group is a powerful ortho, para-director, while the methyl group is a weaker one. Standard electrophilic chlorination will overwhelmingly favor substitution at positions 4 and 6 (para and ortho to the -OCH₃ group, respectively).[23] Achieving chlorination at the desired C-3 position requires a strategy to override these electronic preferences.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for achieving regioselective functionalization of aromatic rings that are otherwise difficult to access.[24][25] The methoxy group of 2-methylanisole can serve as a Directed Metalation Group (DMG).

Mechanism:

-

Coordination & Deprotonation: A strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), coordinates to the Lewis basic oxygen of the methoxy group. This brings the base into proximity with the C-3 proton, facilitating its abstraction to form a thermodynamically stable 3-lithio-2-methylanisole intermediate.

-

Electrophilic Quench: This nucleophilic organolithium species is then "quenched" by adding an electrophilic chlorine source. The lithium is replaced by a chlorine atom, yielding the desired product with high regioselectivity.

Figure 4: Directed ortho-metalation (DoM) pathway for C-3 chlorination.

Conceptual Protocol: Chlorination via Directed Ortho-Metalation

-

Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-methylanisole (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF) or diethyl ether. Cool the solution to -78 °C.

-

Lithiation: Slowly add a solution of n-BuLi or s-BuLi (1.1 eq) dropwise. After addition, allow the reaction to warm slowly to 0 °C or room temperature and stir for several hours to ensure complete metalation.

-

Electrophilic Quench: Cool the solution back down to -78 °C. Add a solution of a suitable electrophilic chlorine source, such as hexachloroethane (C₂Cl₆) or N-chlorosuccinimide (NCS), in dry THF.

-

Workup: Allow the reaction to warm to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.

-

Purification: Purify the product via column chromatography or vacuum distillation.

Conclusion and Recommendations

For the synthesis of this compound, direct chlorination strategies starting from either 2-methylphenol or 2-methylanisole are fraught with significant regioselectivity challenges.

-

For laboratory-scale and process development , the most reliable and unambiguous pathway begins with 3-chloro-2-methylaniline . The well-established Sandmeyer reaction to produce 3-chloro-2-methylphenol, followed by a standard Williamson ether synthesis , provides excellent control and consistently delivers the desired product.[9][10][11]

-

The Directed Ortho-Metalation of 2-methylanisole represents a more elegant and shorter route. However, it requires stringent anhydrous and inert atmosphere conditions and the use of pyrophoric organolithium reagents, making it potentially more suitable for specialized applications than for large-scale industrial production.

The choice of synthetic route will ultimately depend on the specific capabilities of the laboratory, scale of the synthesis, cost of starting materials, and safety considerations. For researchers and drug development professionals requiring a dependable and scalable method, the Sandmeyer approach is the recommended and field-proven strategy.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound [drugfuture.com]

- 3. mdpi.com [mdpi.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Catalyst-Controlled Regiodivergent Chlorination of Phenols | CoLab [colab.ws]

- 7. pubs.acs.org [pubs.acs.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. benchchem.com [benchchem.com]

- 10. WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 11. EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sandmeyer Reaction [organic-chemistry.org]

- 16. 3-CHLORO-2-METHYLPHENOL | 3260-87-5 [chemicalbook.com]

- 17. jk-sci.com [jk-sci.com]

- 18. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Research Portal [openresearch.surrey.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Non-conventional paths in electrophilic aromatic reactions. Part VI. Chlorination of 3,5-dichloro-2,4,6-trimethylanisole and related compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 24. uwindsor.ca [uwindsor.ca]

- 25. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-methylanisole from 3-chloro-2-methylaniline

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3-chloro-2-methylanisole, a valuable substituted anisole derivative widely utilized as a building block in the development of pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, 3-chloro-2-methylaniline. The core of this synthetic route involves a two-step process: the diazotization of the aniline to form a diazonium salt, followed by a Sandmeyer-type hydroxylation to yield the intermediate 3-chloro-2-methylphenol. The subsequent methylation of this phenolic intermediate via a Williamson ether synthesis affords the final product, this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, mechanistic insights, and critical safety considerations.

Introduction

Substituted anisoles are a class of organic compounds that feature prominently in the molecular architecture of numerous biologically active molecules. Their utility as synthetic intermediates stems from the methoxy group's ability to act as a moderate activating and ortho-, para-directing group in electrophilic aromatic substitution reactions, while also being amenable to cleavage to the corresponding phenol. This compound, in particular, serves as a key precursor in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[1][2][3]

The synthetic pathway detailed herein begins with 3-chloro-2-methylaniline, a commercially available starting material.[4][5][6][7] The transformation to the target anisole is efficiently achieved through a robust and well-established two-step sequence. The initial step involves the conversion of the primary aromatic amine to a diazonium salt, a versatile intermediate in organic synthesis. This is followed by the hydrolysis of the diazonium salt to the corresponding phenol. The final step is the methylation of the phenolic hydroxyl group to furnish the desired this compound.

Synthetic Strategy: A Two-Step Approach

The conversion of 3-chloro-2-methylaniline to this compound is most effectively carried out in two distinct synthetic operations:

-

Diazotization and Hydroxylation: The primary amino group of 3-chloro-2-methylaniline is converted to a diazonium salt using a diazotizing agent, typically sodium nitrite in an acidic medium.[8] The resulting diazonium salt is then subjected to hydrolysis to yield 3-chloro-2-methylphenol. This transformation is a variation of the Sandmeyer reaction, which is a powerful method for the replacement of an amino group on an aromatic ring with a variety of substituents.[9][10][11]

-

Methylation (Williamson Ether Synthesis): The hydroxyl group of the intermediate phenol is then methylated to form the target anisole. The Williamson ether synthesis is the classic and most common method for this transformation, involving the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from a methylating agent.[12][13][14][15]

This two-step approach is favored due to its reliability, scalability, and the commercial availability of the required reagents.

Part 1: Synthesis of 3-Chloro-2-methylphenol via Diazotization and Hydroxylation

Mechanistic Overview

The first step of this synthesis is the diazotization of 3-chloro-2-methylaniline. This reaction involves the treatment of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[8] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[8]

The mechanism proceeds through the formation of the nitrosonium ion (NO⁺) from nitrous acid. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. Following a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed.

The subsequent hydrolysis of the diazonium salt to the phenol is a nucleophilic aromatic substitution reaction. Water acts as the nucleophile, attacking the carbon atom bearing the diazonium group, leading to the loss of nitrogen gas (N₂) and the formation of the phenol. This step is often facilitated by heating the aqueous solution of the diazonium salt.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Chloro-2-methylaniline | 141.60 | (Specify quantity) | (Calculate) | 1.0 |

| Concentrated Hydrochloric Acid | 36.46 | (Specify volume) | (Calculate) | (Specify) |

| Sodium Nitrite (NaNO₂) | 69.00 | (Specify quantity) | (Calculate) | (Specify) |

| Water (deionized) | 18.02 | (Specify volume) | - | - |

| Diethyl ether | 74.12 | (Specify volume) | - | - |

| Sodium bicarbonate (sat. aq.) | 84.01 | (Specify volume) | - | - |

| Anhydrous magnesium sulfate | 120.37 | (Specify quantity) | - | - |

Procedure:

-

Diazonium Salt Formation:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chloro-2-methylaniline and a solution of concentrated hydrochloric acid in water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature of the reaction mixture remains below 5 °C. The addition should take approximately 30-45 minutes.[8][16]

-

After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, a small amount of sulfamic acid can be added to quench the excess nitrous acid.[17]

-

-

Hydrolysis of the Diazonium Salt:

-

In a separate flask, bring a volume of water to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Transfer the cooled reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume).

-

Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-chloro-2-methylphenol.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Part 2: Synthesis of this compound via Williamson Ether Synthesis

Mechanistic Overview

The Williamson ether synthesis is a classic and highly effective method for the preparation of ethers.[18] The reaction proceeds via an SN2 mechanism. In the first step, a strong base is used to deprotonate the hydroxyl group of the 3-chloro-2-methylphenol, forming a more nucleophilic phenoxide ion. In the second step, this phenoxide ion attacks a methylating agent, such as dimethyl sulfate or methyl iodide, displacing the leaving group (sulfate or iodide) and forming the ether linkage.

The choice of base and solvent is crucial for the success of this reaction. A moderately strong base, such as potassium carbonate, is often sufficient for deprotonating phenols. An aprotic polar solvent, like acetone or acetonitrile, is typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Chloro-2-methylphenol | 156.59 | (Specify quantity) | (Calculate) | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | (Specify quantity) | (Calculate) | (Specify) |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | (Specify volume) | (Calculate) | (Specify) |

| Acetone | 58.08 | (Specify volume) | - | - |

| Diethyl ether | 74.12 | (Specify volume) | - | - |

| 1 M Hydrochloric Acid | 36.46 | (Specify volume) | - | - |

| Brine (sat. aq. NaCl) | - | (Specify volume) | - | - |

| Anhydrous sodium sulfate | 142.04 | (Specify quantity) | - | - |

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2-methylphenol, anhydrous potassium carbonate, and acetone.[12]

-

Stir the suspension at room temperature for 15-20 minutes.

-

-

Methylation:

-

Slowly add dimethyl sulfate to the stirring suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetone and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with 1 M hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.[12]

-

The final product can be purified by vacuum distillation to yield a colorless liquid.[19]

-

Safety Considerations

-

3-Chloro-2-methylaniline: This compound is toxic and an irritant.[1][6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state.[16][17][20] It is crucial to keep them in solution and at low temperatures.[16] Always work behind a blast shield when handling diazonium salts.[17]

-

Dimethyl Sulfate: Dimethyl sulfate is a potent alkylating agent and is highly toxic, corrosive, and a suspected carcinogen. All manipulations involving this reagent must be performed in a well-ventilated fume hood, and appropriate PPE, including heavy-duty gloves, is essential. Any spills should be neutralized immediately with an ammonia solution.

-

General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and having access to safety equipment such as a fire extinguisher and a safety shower.

Visualization of the Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed and practical protocol for the synthesis of this compound from 3-chloro-2-methylaniline. By following the outlined procedures for diazotization, hydroxylation, and Williamson ether synthesis, researchers can reliably prepare this important synthetic intermediate. The emphasis on mechanistic understanding and adherence to strict safety protocols will ensure a successful and safe execution of this synthesis. The information presented here is intended to be a valuable resource for scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. 3-Chloro-2-methylaniline | 87-60-5 | FC140066 | Biosynth [biosynth.com]

- 2. 3-chloro-2-methylaniline | 87-60-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 4. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 6. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-クロロ-2-メチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 11. byjus.com [byjus.com]

- 12. organic-synthesis.com [organic-synthesis.com]